Tetrakis(ethylmethylamino)titanium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(methyl)azanide;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYFCABELSPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-54-0 | |
| Record name | Tetrakis(ethylmethylamido)titanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Precursor Chemistry and Molecular Behavior of Tetrakis Ethylmethylamino Titanium
Ligand Design and Steric Effects on Molecular Volatility
The volatility of a precursor is a critical parameter for its successful application in CVD and ALD, as it dictates the efficiency of its transport in the gas phase to the substrate surface. The design of the ligands attached to the central titanium atom in TEMAT, specifically the ethylmethylamino ([N(CH₃)(C₂H₅)]) group, is a key determinant of its volatility. This is a direct consequence of the steric and electronic effects exerted by the alkyl groups on the nitrogen atom.
The presence of both a methyl (-CH₃) and an ethyl (-C₂H₅) group on the nitrogen atom of the ligand creates a moderate level of steric hindrance around the central titanium atom. This steric bulk influences the intermolecular forces, primarily van der Waals interactions, between TEMAT molecules. Compared to a precursor with smaller ligands, such as Tetrakis(dimethylamino)titanium (B1230069) (TDMAT), the larger ethyl groups in TEMAT lead to weaker intermolecular attractions. This reduction in intermolecular forces results in a higher vapor pressure at a given temperature, making TEMAT sufficiently volatile for use in CVD and ALD processes.
The volatility of organoamino titanium precursors is inversely related to the size and complexity of the alkyl groups on the amino ligands. While larger alkyl groups can increase steric hindrance and thus volatility to a certain point, excessively bulky ligands can lead to a decrease in volatility due to increased molecular weight. The ethylmethylamino ligand in TEMAT strikes a balance, providing sufficient volatility for practical applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₃₂N₄Ti | researchgate.net |
| Molecular Weight | 280.28 g/mol | researchgate.net |
| Appearance | Yellow to orange liquid | strem.com |
| Density | 0.923 g/mL at 25 °C | researchgate.net |
| Boiling Point | 80 °C at 0.1 mmHg | researchgate.net |
Thermal Stability Profiles and Decomposition Characteristics
The thermal stability of a precursor is a double-edged sword; it must be stable enough to be transported to the substrate without premature decomposition in the gas phase, yet reactive enough to decompose on the substrate surface at a desired temperature to form the thin film. The thermal decomposition of TEMAT has been a subject of detailed research to optimize deposition processes.
Studies have shown that the thermal decomposition of TEMAT is a first-order reaction with an activation energy of approximately 10.92 kcal/mol. chemicalbook.com The decomposition pathway is significantly influenced by the nature of the ligands. A key decomposition mechanism for TEMAT is β-hydride elimination from the ethyl group of the ethylmethylamino ligand. This process involves the transfer of a hydrogen atom from the second carbon of the ethyl group to the titanium center, leading to the elimination of a stable alkene and the formation of a titanium-hydride species. This is followed by the formation of N-methylethylidenimine as an adsorbed species on the substrate surface. harvard.edu
The surface decomposition temperature of TEMAT has been observed to be around 200°C on a SiO₂ surface. sigmaaldrich.com This is a critical parameter for defining the ALD process window. Long exposures to temperatures above its decomposition point lead to the growth of a titanium nitride film. harvard.edu However, this can also result in the incorporation of carbon and oxygen contaminants if the decomposition is not well-controlled. harvard.edu
Gas-Phase Reactivity and Interactions with Carrier Gases
The carrier gas used to transport the precursor vapor to the reaction chamber can significantly influence the gas-phase chemistry and the resulting film properties. The decomposition behavior of TEMAT is known to be affected by the ambient gas atmosphere. chemicalbook.com
In an inert argon (Ar) atmosphere, TEMAT decomposes primarily through the β-hydride elimination pathway. However, the presence of reactive carrier gases like hydrogen (H₂) or nitrogen (N₂) can alter the decomposition mechanism and the composition of the deposited film.
For instance, studies on the related precursor TDMAT have shown that the use of a hydrogen carrier gas can lead to a rougher surface morphology due to increased gas-phase reactions. researchgate.net Conversely, the presence of ammonia (B1221849) (NH₃) as a reactant gas is crucial for depositing stoichiometric TiN films with low impurity levels, as it facilitates the removal of carbon-containing ligands. researchgate.net While direct, detailed studies on TEMAT's reactivity with various carrier gases are less common, the principles observed with TDMAT provide valuable insights. The interaction with the carrier gas can influence the concentration of reactive species in the gas phase, the surface reaction kinetics, and ultimately the purity and quality of the TiN film.
Comparative Analysis with Related Organoamino Titanium Precursors (e.g., Tetrakis(dimethylamino)titanium)
The properties of TEMAT are often best understood in comparison to its structural analogs, Tetrakis(dimethylamino)titanium (TDMAT) and Tetrakis(diethylamino)titanium (TDEAT). These precursors differ in the alkyl substituents on the amino ligands, leading to distinct physical and chemical properties that translate into different performance characteristics in deposition processes.
Generally, the properties of TEMAT are intermediate between those of TDMAT and TDEAT. sigmaaldrich.com TDMAT, with the smallest ligands, is the most volatile but also the least thermally stable, decomposing at temperatures as low as 175°C on a SiO₂ surface. sigmaaldrich.com This lower thermal stability can lead to higher carbon incorporation in the deposited films. sigmaaldrich.com
On the other hand, TDEAT, with larger ethyl groups, exhibits greater thermal stability, with a surface decomposition temperature of 250°C on SiO₂. sigmaaldrich.com This higher stability results in lower carbon content in the films, but it also leads to a lower deposition rate. sigmaaldrich.com
TEMAT, with its combination of methyl and ethyl groups, offers a compromise. It provides better thermal stability and lower carbon incorporation compared to TDMAT, while maintaining a higher deposition rate than TDEAT. researchgate.netsigmaaldrich.com This balanced profile makes TEMAT an attractive precursor for applications where a compromise between deposition rate and film purity is desired.
| Property | Tetrakis(dimethylamino)titanium (TDMAT) | This compound (TEMAT) | Tetrakis(diethylamino)titanium (TDEAT) | Reference |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 224.19 | 280.28 | 336.46 | researchgate.netresearchgate.net |
| Boiling Point (°C/mmHg) | 50 / 0.05 | 80 / 0.1 | 112 / 0.1 | researchgate.netresearchgate.net |
| Density (g/mL at 25°C) | 0.947 | 0.923 | 0.931 | researchgate.netresearchgate.net |
| Surface Decomposition Temp. on SiO₂ (°C) | 175 | 200 | 250 | sigmaaldrich.com |
| ALD Growth Rate (Å/cycle) | ~5 | Intermediate | ~1 | sigmaaldrich.com |
| Relative Carbon Content in Film | High | Intermediate | Low | researchgate.netsigmaaldrich.com |
Mechanistic Investigations of Surface Reactions in Thin Film Deposition
Adsorption Phenomena of Tetrakis(ethylmethylamino)titanium on Substrate Surfaces
The initial interaction between the TEMAT molecule and the substrate is adsorption, a process that dictates the subsequent reaction pathways. This can occur through molecular adsorption, where the molecule remains intact, or dissociative adsorption, where the molecule breaks apart upon bonding to the surface. wikipedia.org For TEMAT, the latter is a key process.
Dissociative adsorption is a form of chemisorption where a molecule breaks one or more of its internal bonds as it forms new bonds with a surface. wikipedia.org In the context of TEMAT, studies on silicon (Si(100)) surfaces indicate that dissociative adsorption begins at temperatures around 450 K. acs.orgnih.gov The process is believed to be initiated by the elimination of one or more of the ethylmethylamino ligands. acs.orgnih.gov
For the closely related precursor, tetrakis(dimethylamino)titanium (B1230069) (TDMAT), computational studies suggest that the initial interaction involves the nitrogen lone pair attacking a surface silicon atom. researchgate.net This leads to a molecularly adsorbed state that can then dissociate through the breaking of either a titanium-nitrogen (Ti-N) or a nitrogen-carbon (N-C) bond. researchgate.net The pathway involving the scission of the Ti-N bond is considered kinetically permitted, whereas the breaking of the N-C bond is kinetically hindered. researchgate.net A similar mechanism, centered on the cleavage of the Ti-N bond, is anticipated for TEMAT, leading to a surface-bound titanium species and a released ethylmethylamino ligand.
The kinetics and thermodynamics of chemisorption govern the rate and spontaneity of the surface reactions. Kinetic analysis of TEMAT on Si(100) surfaces identifies the onset of dissociative adsorption at approximately 450 K, indicating the activation energy barrier for the initial surface reaction. acs.orgnih.gov
While detailed thermodynamic data for TEMAT is limited, studies on the analogous TDMAT precursor provide valuable insights. The adsorption of TDMAT on silicon surfaces has been shown to be a spontaneous process at room temperature. tandfonline.comresearchgate.net Density functional theory (DFT) calculations for TDMAT chemisorption on a hydroxylated titanium oxide (TiO₂) surface show that the ligand exchange reactions are exothermic and have low activation energies, in the range of 0.16–0.46 eV. rsc.org This suggests that the reaction is thermodynamically favorable and proceeds with a relatively low energy barrier. rsc.org Thermodynamic analysis of adsorption processes often reveals them to be spontaneous and, in many cases, endothermic, indicating they are driven by an increase in entropy. pku.edu.cn
| Parameter | Value (for TDMAT on TiO₂) | Significance |
| Activation Energy | 0.16–0.46 eV rsc.org | Low barrier, facilitating low-temperature processing. rsc.org |
| Reaction Enthalpy | Exothermic rsc.org | The reaction releases heat, indicating it is thermodynamically favorable. rsc.org |
This table presents data for the related compound TDMAT as a proxy for the expected behavior of TEMAT.
The chemical nature of the substrate surface, known as its termination, has a profound impact on the adsorption and reaction of TEMAT. Surfaces can be intentionally functionalized with groups such as hydroxyl (-OH), amine (-NH₂), or alkyl (-CH₃) groups to control the deposition process.
Studies using TDMAT as a model precursor on self-assembled monolayers (SAMs) reveal distinct reactivity based on the terminal group. researchgate.netacs.org
Hydroxylated (-OH) and Aminated (-NH₂) Surfaces: TDMAT shows significant reactivity with -OH and -NH₂ terminated surfaces. researchgate.netacs.org These groups readily participate in ligand exchange reactions with the metal amide. acs.org The reaction on the -NH₂ terminated SAM is particularly "clean," with reactivity primarily confined to the terminal amine group, resulting in the adsorption of approximately one TDMAT molecule for every two surface amine groups. acs.org
Alkylated (-CH₃) Surfaces: In contrast, methyl-terminated SAMs are largely unreactive towards TDMAT, effectively inhibiting deposition. researchgate.netacs.org Any observed reaction is often attributed to precursor interaction with defects or the underlying substrate at the SAM/SiO₂ interface rather than with the terminal -CH₃ groups themselves. acs.org
This differential reactivity, which is expected to be similar for TEMAT, is the basis for area-selective atomic layer deposition (ALD), where the precursor selectively adsorbs and reacts only on specific, functionalized regions of a substrate.
Ligand Exchange Mechanisms
Following adsorption, ligand exchange is a primary reaction mechanism for TEMAT, particularly on functionalized surfaces. This process involves the replacement of one or more of TEMAT's ethylmethylamino ligands with atoms or functional groups from the substrate surface.
On hydroxylated surfaces, which are common on many metal oxides after exposure to ambient conditions or specific treatments, TEMAT undergoes a facile ligand exchange reaction. researchgate.netmdpi.com The proton of the surface hydroxyl group reacts with the nitrogen of the ethylmethylamino ligand, leading to the elimination of a volatile ethylmethylamine (HN(CH₂CH₃)(CH₃)) molecule and the formation of a strong, covalent titanium-oxygen (Ti-O) bond to the surface. rsc.orgwikipedia.org
This reaction is a fundamental step in the ALD of titanium oxides using TEMAT and water. DFT calculations for the similar TDMAT precursor on a hydroxylated silicon surface show the mechanism begins with the breaking of the surface O-H bond, followed by the scission of the precursor's Ti-N bond. tandfonline.comresearchgate.net This process results in three of the four TDMAT ligands being released, forming a surface species of –TiNMe₂. rsc.org A comparable mechanism is the expected pathway for TEMAT, anchoring the titanium atom to the surface and preparing it for subsequent reactions.
During thermal decomposition, in the absence of a reactive co-precursor like water or oxygen, TEMAT can follow an intramolecular elimination pathway known as beta-hydride elimination. This reaction is a significant contributor to film growth and impurity incorporation in chemical vapor deposition (CVD) processes.
Studies have shown that the dissociative adsorption of TEMAT on a Si(100) surface is rapidly followed by a selective beta-hydride elimination reaction. acs.orgnih.gov In this process, a hydrogen atom from the beta-carbon of the ligand (the second carbon atom from the nitrogen) is transferred to the titanium center. This occurs specifically from the ethyl group of the ethylmethylamino ligand. acs.orgnih.gov The reaction results in the formation of an imine intermediate (N-methylethylidenimine, CH₃-CH₂-N=CH₂) and a titanium-hydride species on the surface. acs.orgresearchgate.net This pathway is a potential source of carbon and nitrogen incorporation into the growing film. While beta-hydride elimination is a confirmed pathway, some computational analyses suggest it may be kinetically competitive with other decomposition routes, such as 1,2-elimination, under certain CVD conditions. researchgate.net
Surface Reaction Pathways and Intermediate Species Formation
The deposition of thin films utilizing this compound (TEMAT) is a complex process governed by specific surface reaction pathways and the formation of distinct intermediate species. The thermal chemistry of TEMAT on silicon surfaces, particularly Si(100), has been a subject of investigation to elucidate these mechanisms.
Studies employing infrared absorption and X-ray photoelectron spectroscopies have revealed that the initial step in the thermal deposition process is the dissociative adsorption of the TEMAT molecule onto the substrate. This process is observed to commence at temperatures around 450 K. The rate of this initial adsorption is likely limited by the elimination of one or more of the ethylmethylamido ligands.
Following the initial adsorption, a key reaction pathway involves a selective β-hydride elimination from the ethyl group of the remaining surface-bound ligands. This elimination reaction leads to the formation of a significant intermediate species: N-methylethylidenimine. The identification of this imine species provides crucial insight into the decomposition mechanism of the TEMAT precursor on the heated surface.
Prolonged exposure of the Si(100) surface to TEMAT at temperatures sufficient for decomposition results in the growth of a titanium nitride film. However, these films have been observed to grow in a three-dimensional fashion and can contain notable levels of carbon and oxygen contaminants, indicating the complexity of the surface chemistry and potential side reactions.
| Key Observation | Description | Techniques Used |
| Dissociative Adsorption | Initial breakdown and attachment of the TEMAT molecule to the Si(100) surface, starting around 450 K. | Infrared Absorption Spectroscopy, X-ray Photoelectron Spectroscopy |
| Intermediate Species | Formation of N-methylethylidenimine via β-hydride elimination from the ethyl group of the amido ligands. | Infrared Absorption Spectroscopy |
| Film Growth | Growth of a titanium nitride film with extended exposure at elevated temperatures. | X-ray Photoelectron Spectroscopy |
Computational and Theoretical Approaches to Understanding Tetrakis Ethylmethylamino Titanium Chemistry
Density Functional Theory (DFT) Studies of Molecular Structure and Stability
Currently, there is a notable absence of specific Density Functional Theory (DFT) studies in readily accessible scientific literature that focus exclusively on the molecular structure and stability of Tetrakis(ethylmethylamino)titanium. While DFT is a powerful tool for predicting geometries, bond energies, and electronic structures of organometallic compounds, detailed computational data for TEMAT, such as optimized bond lengths, bond angles, and vibrational frequencies, are not available in published research. For its counterpart, TDMAT, such studies have provided valuable insights into its tetrahedral structure and the nature of the titanium-nitrogen bond. rsc.orgacs.org Extrapolating from this, one can infer a similar tetrahedral geometry for TEMAT, but specific quantitative data from dedicated DFT calculations are needed for a precise understanding.
Simulation of Chemisorption and Surface Interaction Energies
Simulations detailing the chemisorption and surface interaction energies of TEMAT are not extensively documented. However, experimental work on the thermal chemistry of TEMAT on silicon (Si(100)) surfaces indicates that dissociative adsorption occurs at temperatures around 450 K. nih.gov This process is believed to be initiated by the elimination of one or more of the ethylmethylamido ligands. nih.gov
For comparison, DFT simulations of TDMAT on various surfaces have detailed the energetics of its adsorption. For instance, studies on the chemisorption of TDMAT on titanium oxide (TiO2) surfaces have calculated the activation energies for ligand exchange reactions to be in the range of 0.16–0.46 eV, indicating a thermodynamically favorable process. rsc.org Similar computational investigations for TEMAT would be necessary to determine the precise interaction energies and preferred adsorption sites on different substrates.
Calculation of Activation Energies and Reaction Energy Profiles
Detailed calculations of activation energies and reaction energy profiles for TEMAT are not presently found in the literature. Experimental observations suggest that following the initial dissociative adsorption on a Si(100) surface, a selective beta-hydride elimination reaction occurs from the ethyl group of the ligands. nih.gov This results in the formation of N-methylethylidenimine as an adsorbed species. nih.gov
To quantify the energy barriers for these steps, dedicated theoretical calculations would be required. Such calculations for TDMAT have shown that the scission of the Ti-N bond is energetically more favorable than the cleavage of N-C bonds, guiding the decomposition pathway. researchgate.net A similar approach for TEMAT would elucidate the kinetic favorability of the proposed beta-hydride elimination pathway and other potential surface reactions.
Modeling of Ligand Removal and Film Growth Propagation
While there are no specific computational models for the ligand removal and film growth propagation of TEMAT, experimental evidence shows that prolonged exposure of a Si(100) surface to TEMAT at temperatures above its decomposition point leads to the growth of a titanium nitride (TiN) film. nih.gov These films have been observed to grow in a three-dimensional manner and can contain significant levels of carbon and oxygen impurities. nih.gov
Furthermore, cyclical deposition methods, such as atomic layer deposition (ALD), using TEMAT and a nitrogen precursor have been developed for the controlled growth of TiN films. google.com In these processes, the self-limiting nature of the precursor chemisorption allows for monolayer-by-monolayer growth. google.com Computational modeling of these processes for TEMAT would be invaluable for optimizing process parameters and understanding the mechanisms that lead to impurity incorporation and film morphology. Such models for TDMAT have been used to simulate the step-by-step growth of films and understand the impact of reaction conditions on film quality. rsc.org
Applications of Tetrakis Ethylmethylamino Titanium in Advanced Materials Fabrication
Thin Film Deposition for Microelectronic Devices
In the manufacturing of microelectronic devices, the deposition of uniform, conformal thin films is critical as feature sizes in integrated circuits continue to shrink. Chemical vapor deposition (CVD) and related techniques like atomic layer deposition (ALD) have become essential for creating these films. Tetrakis(ethylmethylamino)titanium (TEMAT) has emerged as a valuable precursor for depositing titanium-based thin films, which are used as diffusion barriers and adhesion layers. researchgate.netresearchgate.net The use of organometallic precursors like TEMAT is favored in some processes over traditional precursors like titanium tetrachloride (TiCl₄) because they are chlorine-free, thus avoiding potential chlorine contamination that can degrade the performance of semiconductor devices. businesswire.com
This compound is a notable precursor for the metal-organic chemical vapor deposition (MOCVD) of titanium nitride (TiN) films. researchgate.netatomiclayerdeposition.com TiN films are crucial in microelectronics, where they function as diffusion barriers to prevent the intermixing of different material layers, as adhesion layers for tungsten deposition, and as conductive layers. researchgate.netacs.org TEMAT is a yellow-orange liquid with a molecular weight of 280.32 g/mol and a relatively high vapor pressure (e.g., 1.0 Torr at 78°C), which makes it well-suited for CVD processes. businesswire.com It has been shown to produce higher quality, better crystalline, and less air-reactive films compared to other precursors like tetrakis(dimethylamido)titanium (TDMAT). researchgate.net
The growth of TiN films from TEMAT is typically performed using a MOCVD process within a specific range of operating conditions to achieve desired film properties. The deposition process is generally surface-reaction controlled, which allows for excellent conformal coverage of complex, high-aspect-ratio structures common in modern microchips. researchgate.net
Research shows that the thermal MOCVD of TiN from TEMAT is effective at deposition temperatures between 250°C and 350°C and at a pressure of 1 Torr. researchgate.netrsc.org Within this temperature range, the deposition rate is primarily controlled by the surface reaction kinetics, with a calculated activation energy of approximately 1.0 eV. researchgate.net The thermal decomposition of TEMAT in an argon atmosphere has a determined activation energy of 10.92 kcal/mol and follows a first-order reaction. rsc.org
Process optimization also involves managing the flow rates of the precursor and carrier gases. One embodiment of the process uses a high gas flow rate of TEMAT vapor along with an inert carrier gas at low chamber pressure to achieve high deposition rates while maintaining good film conformality. businesswire.com The addition of ammonia (B1221849) (NH₃) to the CVD process has been shown to be beneficial, significantly lowering the electrical resistivity of the as-deposited TiN films. atomiclayerdeposition.com
Table 1: Optimized CVD Process Parameters for TiN Deposition using TEMAT
| Parameter | Value/Range | Source |
| Precursor | This compound (TEMAT) | researchgate.netatomiclayerdeposition.com |
| Deposition Temperature | 250 - 350 °C | researchgate.netrsc.org |
| Chamber Pressure | 1 Torr | researchgate.netrsc.org |
| Growth Rate | 50 - 1550 Å/min | researchgate.netrsc.org |
| Deposition Control | Surface Reaction Controlled | researchgate.net |
| Activation Energy | ~1.0 eV | researchgate.net |
| Reactant Gas (optional) | Ammonia (NH₃) | atomiclayerdeposition.com |
The composition and morphology of TiN films are critical to their function as barrier and adhesion layers. Films deposited using TEMAT exhibit several advantageous properties compared to those derived from similar precursors.
One of the key benefits of using TEMAT is the resulting low carbon content in the TiN films. Auger Electron Spectroscopy (AES) analysis has revealed carbon levels of approximately 18 atomic percent, which is about half the carbon incorporation seen in films grown from tetrakis(diethylamido)titanium (TDEAT). researchgate.net This lower carbon content contributes to improved film properties. The addition of ammonia to the deposition process can further reduce impurities and enhance film stability. atomiclayerdeposition.com
From a morphological standpoint, TEMAT-based MOCVD processes yield films with excellent conformality. Researchers have reported achieving approximately 90% bottom coverage over 0.35 µm contacts with a high aspect ratio of 2.9. researchgate.netatomiclayerdeposition.comrsc.org This superior step coverage is a direct result of the surface-reaction-limited deposition kinetics. researchgate.net
The electrical properties of the films are also a key consideration. The resistivity of as-deposited TiN films prepared at 350°C is around 2500 µΩ·cm. researchgate.net However, adding ammonia to the process can significantly decrease this resistivity to as low as 1000 µΩ·cm and reduce the variation in resistivity upon air exposure. atomiclayerdeposition.com
Table 2: Properties of TiN Films Deposited from TEMAT Precursor
| Property | Value/Range | Conditions/Notes | Source |
| Carbon Content | ~18 at. % | Lower than TDEAT-sourced films | researchgate.net |
| Step Coverage | ~90% | On 0.35 µm contacts with 2.9 aspect ratio | researchgate.netatomiclayerdeposition.com |
| As-Deposited Resistivity | ~2500 - 6000 µΩ·cm | At 350°C, without ammonia | researchgate.netatomiclayerdeposition.com |
| Resistivity with Ammonia | ~1000 µΩ·cm | As-deposited | atomiclayerdeposition.com |
| Crystalline Structure | Crystalline | Better than TDMAT-sourced films | researchgate.net |
| Air Reactivity | Less air-reactive | Compared to TDMAT-sourced films | researchgate.net |
Based on the conducted search, no information was found regarding the use of this compound (TEMAT) as a precursor for the deposition of Titanium Dioxide (TiO₂) thin films via Atomic Layer Deposition (ALD) or Plasma-Enhanced Atomic Layer Deposition (PEALD). The available research primarily focuses on other titanium precursors, such as Tetrakis(dimethylamino)titanium (B1230069) (TDMAT) and titanium isopropoxide (TTIP), for this application. researchgate.netatomiclayerdeposition.comrsc.org
Information on the use of TEMAT in ALD or PEALD processes for TiO₂ growth is not available in the search results.
Information on the use of TEMAT to control TiO₂ polymorphs is not available in the search results.
Formation of Diffusion Barriers and Dielectric Layers in Semiconductor Devices
In the manufacturing of semiconductor devices, TEMAT is utilized in the deposition of titanium nitride (TiN) films. These films are critical components, functioning as diffusion barriers to prevent the migration of metals, such as copper, into surrounding materials, which could otherwise lead to device failure. google.com The effectiveness of TiN as a barrier is essential in contacts, vias, and trenches within integrated circuits. google.com
Furthermore, titanium nitride layers can also serve as a gate dielectric barrier layer in transistors. google.com The use of a metal gate electrode in conjunction with a TiN barrier layer can enhance the reliability and operating speed of semiconductor devices. google.com The deposition of these films can be achieved through methods like Chemical Vapor Deposition (CVD) and cyclical deposition processes using TEMAT as the precursor. google.com Research has shown that the thermal chemistry of TEMAT on silicon surfaces, such as Si(100), involves dissociative adsorption at temperatures around 450 K. nih.govacs.org This process is followed by a β-hydride elimination reaction, leading to the growth of a titanium nitride film. nih.govacs.org
The properties of TEMAT, such as its relatively high vapor pressure, make it a suitable precursor for these deposition processes, allowing for the formation of conformal films with good step coverage, which is crucial for the complex topographies of modern semiconductor devices. google.com
Integration in Hybrid Organic-Inorganic Materials
TEMAT's utility extends to the creation of hybrid organic-inorganic materials, which combine the properties of both classes of materials to achieve novel functionalities.
Molecular Layer Deposition (MLD) of Hybrid Titanicone Films
Molecular Layer Deposition (MLD) is a technique used to grow thin, conformal hybrid films with atomic-level control. While much of the research on "titanicones," a type of titanium-based hybrid material, has focused on precursors like tetrakis(dimethylamino)titanium (TDMAT) and titanium tetrachloride (TiCl4), the principles and processes are relevant to aminotitanium precursors like TEMAT. rsc.orgresearchgate.netresearchgate.netchemrxiv.org In MLD, a metal precursor and an organic co-reactant are pulsed sequentially onto a substrate. For titanicones, precursors like TDMAT have been successfully used with organic molecules such as ethylene (B1197577) glycol (EG) and glycerol (B35011) (GL). rsc.orgresearchgate.net The choice of the metal precursor and the organic co-reactant, as well as the substrate, significantly impacts the growth and properties of the resulting hybrid film. researchgate.netchemrxiv.org For instance, studies with TDMAT have shown that it is reactive towards various surfaces, including anatase TiO2, rutile TiO2, and Al2O3. chemrxiv.org
| Precursor System | Deposition Technique | Key Findings |
| Tetrakis(dimethylamino)titanium (TDMAT) and Glycerol (GL) | Molecular Layer Deposition (MLD) | Achieved steady-state growth of "titanicone" films with self-limiting reactions between 80°C and 160°C. rsc.org |
| Tetrakis(dimethylamino)titanium (TDMAT) and Ethylene Glycol (EG) | Molecular Layer Deposition (MLD) | Film growth initiated but terminated after 5-10 cycles, likely due to both hydroxyl groups of EG reacting with the surface. rsc.orgresearchgate.net |
| Titanium tetrachloride (TiCl4) and Ethylene Glycol (EG)/Glycerol (GL) | Molecular Layer Deposition (MLD) | Used to deposit titanicone films, with the organic precursor influencing the growth characteristics. researchgate.net |
Surface Functionalization and Interface Engineering
The reactivity of aminotitanium compounds like TEMAT allows for the functionalization and engineering of surfaces and interfaces. The thermal chemistry of TEMAT on silicon surfaces has been studied, revealing dissociative adsorption and subsequent reactions that modify the surface. nih.govacs.org This surface modification is a form of functionalization, creating a new interface with specific properties.
Interface engineering is crucial in many applications, including semiconductor devices and catalysts, to ensure proper adhesion, reduce defects, and enhance performance. For example, in the context of microwave absorption, engineering the interfaces between titanium nitride nanotubes and a polymer matrix has been shown to enhance performance at elevated temperatures. nih.gov The principles of surface reactions, such as the transamination reaction observed with TDMAT on amine-terminated surfaces, are fundamental to this type of interface control. researchgate.net
Role in Catalysis Research
TEMAT and related titanium compounds are precursors for synthesizing catalytic materials and for studying their photocatalytic properties.
Synthesis of Titanium-Based Catalytic Materials
Titanium-based materials are of significant interest in catalysis due to titanium's abundance, low toxicity, and versatility. rsc.org While titanium catalysis is well-established in polymer synthesis, research into its use for fine chemical synthesis is growing. rsc.orgresearchgate.net TEMAT can be used as a precursor to create titanium-based catalysts. The synthesis often involves the reaction of the titanium precursor with a suitable substrate or support material. The structure and properties of the resulting catalyst are highly dependent on the synthesis conditions and the ligands attached to the titanium center.
The study of the interaction between titanium precursors and support materials is crucial for designing effective catalysts. For instance, research on the interface between platinum nanoparticles and a TiO2 support has shown the formation of a TiOx coating on the platinum, which is a key aspect of strong metal-support interactions (SMSI). nih.gov
Investigation of Photocatalytic Activities of Derived Films
Titanium dioxide (TiO2) is a well-known photocatalyst, and films derived from precursors like TEMAT can exhibit photocatalytic activity. diva-portal.org When a TiO2 film is irradiated with light of sufficient energy, electron-hole pairs are generated. diva-portal.org These charge carriers can migrate to the surface and react with adsorbed molecules, leading to their degradation. This property is utilized in applications such as water and air purification. utl.pt
The photocatalytic activity of TiO2 films is influenced by factors such as their crystallinity (anatase phase is often more active), surface area, and the presence of defects. utl.pt Studies on TiO2 films prepared by various methods, including chemical vapor deposition and atomic layer deposition, have investigated how deposition parameters and precursor choice affect the final photocatalytic performance. utl.ptresearchgate.net For example, the degradation of stearic acid or methylene (B1212753) blue is often used as a model reaction to quantify the photocatalytic efficiency of these films. diva-portal.orgresearchgate.net
| Precursor | Deposition Method | Film Type | Application Studied |
| Titanium[bis(dipivaloylmethanate)diisopropoxide] & Titanium isopropoxide | Chemical Vapor Deposition (CVD) | TiO2 | Photocatalytic degradation of Fenarimol. utl.pt |
| Titanium tetramethoxide | Atomic Layer Deposition (ALD) | Polycrystalline anatase TiO2 | Photocatalytic decomposition of methylene blue and stearic acid. researchgate.net |
| N/A | High Power Impulse Magnetron Sputtering (HiPIMS) | Amorphous TiO2 | Photodegradation of stearic acid. diva-portal.org |
Advanced Spectroscopic and Surface Characterization of Precursor and Deposited Films
In Situ Spectroscopic Analysis of Gas-Phase Reactions (e.g., Fourier Transform Infrared Spectroscopy (FTIR), Mass Spectrometry)
In situ monitoring of the gas phase during Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes provides critical insights into the precursor's thermal stability and decomposition pathways. Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) are powerful tools for this purpose. atomiclimits.com
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is widely used for real-time, non-invasive analysis of gaseous species in a reactor. atomiclimits.comnist.gov Studies on the thermal decomposition of TEMAT using FTIR have revealed its behavior under different atmospheric conditions. In an argon (Ar) atmosphere, the decomposition of TEMAT becomes significant at temperatures above 300°C. researchgate.net The analysis of the FTIR spectra allows for the monitoring of specific vibrational bands to track the precursor's concentration. For TEMAT, the intense NC₂ asymmetric stretching band at approximately 978 cm⁻¹ is a reliable signature for the metal-N(C₂H₅)(CH₃) bond and is used to monitor the degree of decomposition. koreascience.kr
Research has shown that the decomposition of TEMAT is a first-order reaction with a calculated activation energy of approximately 10.92 kcal/mol. researchgate.netkoreascience.krresearchgate.net The decomposition products vary with the ambient gas. In both Ar and hydrogen (H₂) atmospheres, TEMAT decomposes to form intermediate imine (C=N) compounds. researchgate.net However, in a H₂ atmosphere, an additional nitrile (RC≡N) compound is observed. The decomposition rate is notably slower in H₂, which can extend the surface-reaction-controlled regime in CVD processes. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a molecular beam sampling system, allows for the identification of gas-phase species and reaction intermediates during deposition processes. researchgate.netacs.org While specific MS data for TEMAT is less prevalent in public literature, studies on the closely related precursor Tetrakis(dimethylamino)titanium (B1230069) (TDMAT) provide a strong model for the expected reaction pathways. acs.org For TDMAT, MS studies have identified that the primary gas-phase decomposition mechanism involves β-hydride elimination and the formation of a metallacycle. acs.org This suggests that TEMAT, which also possesses ethyl groups, likely undergoes a similar β-hydride elimination from the ethyl moiety, leading to the release of ethene and the formation of amine byproducts. The analysis of the mass spectra helps in identifying these fragments and understanding the complex chemical reactions that precede film formation. researchgate.net
Table 1: Gas-Phase Analysis of TEMAT Decomposition
| Technique | Observation | Finding | Citation |
|---|---|---|---|
| FTIR | Monitored NC₂ asymmetric stretch at 978 cm⁻¹ | Decomposition is a first-order reaction. | koreascience.kr |
| FTIR | Comparison in Ar vs. H₂ atmosphere | Decomposition is slower in H₂; imine (C=N) intermediates form in both, but nitrile (RC≡N) forms only in H₂. | researchgate.net |
| FTIR | Temperature-dependent study | Significant decomposition begins above 300°C in Ar. | researchgate.net |
| Calculated | Arrhenius plot from FTIR data | Activation energy for decomposition estimated at 10.92 kcal/mol. | researchgate.netkoreascience.krresearchgate.net |
Surface-Sensitive Spectroscopies for Adsorption and Reaction Mechanism Studies (e.g., X-ray Photoelectron Spectroscopy (XPS), Thermal Programmed Desorption (TPD))
Understanding the interaction of the TEMAT precursor with the substrate is crucial for controlling film growth at the atomic level. Surface-sensitive techniques provide detailed information about adsorption, surface reactions, and the chemical nature of the growing film. catalysis.blogfiveable.menumberanalytics.com
X-ray Photoelectron Spectroscopy (XPS)
XPS is a cornerstone technique for determining the elemental composition and chemical bonding states at a material's surface. redalyc.org In the context of TEMAT, XPS is used to study the dissociative adsorption of the precursor and the subsequent chemical transformations on the substrate. Studies on Si(100) surfaces show that the thermal chemistry of TEMAT begins with dissociative adsorption at temperatures around 450 K (177°C). nih.gov This process is likely initiated by the elimination of one or more of the ethylmethylamido ligands. nih.gov
Following initial adsorption, XPS analysis, combined with infrared spectroscopy, indicates a selective β-hydride elimination reaction from the ethyl groups of the remaining attached ligands. nih.gov This leads to the formation of N-methylethylidenimine species adsorbed on the surface. nih.gov XPS can track the evolution of the Ti 2p, N 1s, and C 1s core level spectra throughout the deposition process. For instance, the Ti 2p spectrum helps confirm the formation of titanium nitride (TiN) by identifying peaks corresponding to Ti-N bonds, while also revealing the presence of titanium oxides or oxynitrides, which are common contaminants. mdpi.comresearchgate.net
Thermal Programmed Desorption (TPD)
TPD is a technique used to study the kinetics of desorption and identify molecules that are weakly or strongly bound to a surface. iitm.ac.in In a TPD experiment, a substrate that has been exposed to the precursor (TEMAT) is heated in a controlled manner, and a mass spectrometer monitors the species that desorb into the gas phase as a function of temperature. This provides information on the binding energies of adsorbed species and the decomposition pathways on the surface. While specific TPD studies detailing TEMAT are not widely published, the methodology is central to understanding precursor-surface interactions, such as identifying the temperature at which ligands or reaction byproducts desorb, which is critical for defining the ALD temperature window. iitm.ac.in
Table 2: Surface Reaction Analysis of TEMAT
| Technique | Substrate | Key Finding | Citation |
|---|---|---|---|
| XPS & IR Spectroscopy | Si(100) | Dissociative adsorption begins around 450 K. | nih.gov |
| XPS & IR Spectroscopy | Si(100) | Adsorption is followed by β-hydride elimination to form surface-bound N-methylethylidenimine. | nih.gov |
| XPS | TiN Films | Confirms Ti-N bond formation and allows for quantification of elemental composition and oxidation states. | mdpi.comresearchgate.net |
| IR Spectroscopy | Si(100) | During ALD with TEMAT and ammonia (B1221849), imine species are formed after the TEMAT pulse and removed after the ammonia pulse. | ucr.edu |
Microscopic and Diffraction Techniques for Film Morphology and Crystallinity (e.g., Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), X-ray Diffraction (XRD))
The performance of thin films is intrinsically linked to their physical structure, including surface smoothness, grain size, and crystal phase.
Transmission Electron Microscopy (TEM)
TEM is a high-resolution imaging technique that transmits a beam of electrons through an ultrathin specimen to create an image. uiowa.eduwikipedia.org It allows for direct visualization of the film's microstructure, including grain size, crystal orientation, and the presence of defects or interfaces. nist.govresearchgate.net High-resolution TEM (HRTEM) can even resolve the atomic lattice of the crystalline film. researchgate.net For TiN films grown from TEMAT, TEM analysis would be used to confirm the film's thickness, conformality over structured surfaces, and grain structure (e.g., columnar or equiaxed), which are critical parameters for applications in microelectronics. researchgate.net
Atomic Force Microscopy (AFM)
AFM is used to generate three-dimensional topographical images of a surface with nanoscale resolution. mdpi.com It is an essential tool for quantifying the surface roughness of the deposited films. TiN films deposited by ALD using an amido-precursor similar to TEMAT have been shown to be smooth and conformal, with a root mean square (rms) roughness that can be as low as 0.85 nm for a 91.6 nm thick film. aip.org The surface roughness is a critical parameter, as excessive roughness can negatively impact the performance of electronic devices. mdpi.com AFM studies show that deposition parameters can influence the surface morphology, with higher deposition times or temperatures sometimes leading to increased roughness due to particle agglomeration. mdpi.commdpi.com
X-ray Diffraction (XRD)
XRD is the primary technique for determining the crystallinity and phase composition of the deposited films. scilit.com By analyzing the diffraction pattern, one can identify the crystal structure (e.g., cubic TiN) and the preferred orientation of the crystal grains. researchgate.net For TiN films, XRD patterns typically show prominent peaks corresponding to the (111), (200), and (220) reflections of the face-centered cubic (FCC) structure. researchgate.netrsc.org The presence and relative intensity of these peaks can be influenced by deposition conditions. researchgate.net Grazing incidence XRD (GIXRD) is a variation of the technique that is particularly sensitive to the surface layer, making it ideal for analyzing ultra-thin films by minimizing signal from the underlying substrate. torontech.com Films deposited at lower temperatures using precursors like TEMAT may be amorphous or nanocrystalline, which would be indicated by broad, low-intensity peaks in the XRD pattern. kaist.ac.krdntb.gov.ua
Table 3: Film Morphology and Crystallinity Analysis
| Technique | Information Obtained | Typical Findings for TiN Films | Citation |
|---|---|---|---|
| TEM | Grain size, film thickness, conformality, crystal defects. | Allows visualization of nano-crystalline structure and interfaces. | wikipedia.orgnist.govresearchgate.net |
| AFM | Surface topography and roughness (e.g., RMS roughness). | Films can be very smooth (sub-nanometer roughness), but roughness can increase with agglomeration. | mdpi.comaip.orgresearchgate.net |
| XRD/GIXRD | Crystal structure, phase identification, grain orientation. | Identifies the face-centered cubic (FCC) structure of TiN; peak intensities reveal preferred orientation (e.g., (111) or (200)). | rsc.orgtorontech.comresearchgate.net |
Techniques for Elemental Composition and Impurity Analysis in Deposited Layers
The purity of thin films is paramount for most applications. The incorporation of impurities, such as carbon, oxygen, or residual elements from the precursor (like chlorine in halide-based processes), can degrade the film's electrical and mechanical properties. researchgate.net
Several analytical techniques are employed to quantify the elemental composition and impurity levels within the deposited layers. XPS, as mentioned previously, is highly effective for surface analysis. To obtain information about the bulk of the film and at interfaces, XPS is often combined with ion sputtering to perform depth profiling. mdpi.comdntb.gov.ua This process incrementally removes layers of the film, with XPS analysis performed after each sputtering cycle to build a compositional profile as a function of depth. This can reveal the distribution of titanium and nitrogen, and crucially, the concentration and location of impurities like oxygen and carbon. mdpi.com Oxygen is a common impurity that can be incorporated from residual water in the reactor or upon air exposure, while carbon can originate from the incomplete reaction of the organometallic precursor's ligands. nih.gov Films grown from TEMAT at low temperatures have been reported to contain carbon impurities below 4 atom %. kaist.ac.kr
Other techniques such as Energy Dispersive X-ray Spectroscopy (EDS), often integrated into a Scanning Electron Microscope (SEM), can also provide elemental analysis. mdpi.com EDS analysis of TiN coatings has confirmed the primary composition of titanium and nitrogen, while also detecting traces of oxygen. mdpi.com Rutherford Backscattering Spectrometry (RBS) is another powerful technique for obtaining quantitative compositional information without the need for standards, and for determining film density.
Table 4: Elemental and Impurity Analysis Techniques
| Technique | Purpose | Common Impurities Detected in TiN Films | Citation |
|---|---|---|---|
| XPS Depth Profiling | Quantitative elemental and chemical state analysis throughout the film thickness. | Oxygen (from atmosphere, substrate diffusion), Carbon (from precursor ligands). | redalyc.orgmdpi.comdntb.gov.ua |
| EDS | Elemental analysis, often used for rapid compositional mapping. | Titanium, Nitrogen, Oxygen. | mdpi.com |
| RBS | Absolute, standard-less quantification of elemental composition and film density. | Chlorine (from halide precursors), Oxygen, Carbon. | researchgate.net |
Challenges and Future Research Directions in Tetrakis Ethylmethylamino Titanium Chemistry
Strategies for Minimizing Impurity Incorporation in Deposited Films
A primary challenge in the use of TEMAT for depositing thin films, such as titanium nitride (TiN), is the incorporation of impurities, particularly carbon and oxygen. Films grown from TEMAT have been observed to contain high levels of these contaminants nih.govacs.org. These impurities can degrade the electrical, mechanical, and optical properties of the deposited films, limiting their performance in sensitive applications.
Several strategies are being investigated to mitigate this issue:
Optimization of Deposition Parameters: For related aminotitanium precursors like tetrakis(dimethylamino)titanium (B1230069) (TDMAT), it has been shown that higher deposition temperatures can lead to films with lower carbon impurity levels researchgate.net. A systematic study of the deposition temperature, pressure, and precursor flow rates for TEMAT could identify an optimal process window to minimize impurity incorporation.
Post-Deposition Treatments: Post-treatment of deposited films is a promising approach. For instance, in-situ N₂/H₂ plasma post-treatment has been shown to significantly improve the stability of TiN films derived from TDMAT researchgate.net. Similarly, post-annealing of films under an ammonia (B1221849) (NH₃) atmosphere can effectively reduce the carbon content on the surface researchgate.net. These techniques could be adapted for films grown from TEMAT to remove residual organic fragments and improve film purity.
Plasma-Enhanced Deposition: The use of plasma during the deposition process can aid in the decomposition of the precursor and the removal of contaminants. Plasma technology is known for its effectiveness in degrading various contaminants through the action of reactive species nih.gov. Atmospheric-pressure plasma, for example, has been shown to effectively remove organic compounds nih.gov. Applying plasma-enhanced ALD (PEALD) or CVD with TEMAT could lead to cleaner films by breaking down impurity-forming ligands more completely. This approach also offers the potential for lower-temperature processing, which is advantageous for thermally sensitive substrates plasmatreat.com.
Future research should focus on a comprehensive understanding of the mechanisms of impurity incorporation from TEMAT and the systematic optimization of these mitigation strategies.
Development of Novel Organoamino Titanium Precursors with Enhanced Properties
While TEMAT offers advantages in terms of volatility and reactivity, the quest for even better precursors is a vibrant area of research. The ideal precursor should possess high volatility, thermal stability within the desired processing window, and clean decomposition pathways that leave minimal impurities.
Key directions in the development of new organoamino titanium precursors include:
Molecular Design and Ligand Engineering: A critical aspect of developing new precursors is the rational design of their molecular structure acs.org. By modifying the ligands attached to the titanium center, properties like thermal stability and reactivity can be tuned. For example, a novel heteroleptic titanium precursor, [2-(N-methylamino) 1-methyl ethyl cyclopentadienyl] bis(dimethylamino) titanium (CMENT), was designed with a linked amido-cyclopentadienyl ligand. This modification resulted in a higher maximum ALD process temperature (300 °C) compared to TDMAT, demonstrating the power of ligand engineering to enhance precursor properties rsc.org.
Improving Thermal Stability: The thermal stability of a precursor is crucial for a stable ALD or CVD process acs.orgnih.gov. Precursors that decompose in the gas phase before reaching the substrate can lead to particle formation and non-uniform films nanoscience.or.kr. Research into the decomposition mechanisms of existing precursors, like TEMAT, can inform the design of new molecules with stronger metal-ligand bonds or different decomposition pathways that are less prone to premature thermal breakdown acs.org. The synthesis of new classes of precursors, such as those with amino-alkyl coordinated complexes or silylamide ligands, is an active area of investigation for various metals, including titanium researchgate.netcarleton.ca.
Synthesis of Heteroleptic Precursors: Moving from homoleptic precursors like TEMAT (with four identical ligands) to heteroleptic ones (with a mix of ligands) offers another avenue for tuning precursor properties. The different electronic and steric properties of various ligands can be combined to achieve a balance of volatility, reactivity, and stability rsc.org.
The development of new organoamino titanium precursors will likely involve a combination of computational modeling to predict properties and experimental synthesis and characterization to validate their performance.
Fundamental Understanding of Surface Reaction Pathways for Atomic-Scale Control
Achieving atomic-scale control over film growth, a hallmark of ALD, requires a deep understanding of the surface reaction mechanisms of the precursor. For TEMAT, studies on silicon (Si(100)) surfaces have begun to elucidate these complex pathways.
Research has shown that the thermal chemistry of TEMAT on Si(100) involves:
Dissociative Adsorption: The process begins with the dissociative adsorption of TEMAT onto the surface at temperatures around 450 K. This is likely limited by the initial elimination of some of the amido ligands nih.govacs.org.
β-Hydride Elimination: This initial adsorption is quickly followed by a selective β-hydride elimination reaction from the ethyl group of the remaining ligands. This reaction produces N-methylethylidenimine species on the surface nih.govacs.org.
While these findings provide a foundational understanding, many questions remain. Density Functional Theory (DFT) calculations have been instrumental in exploring the reaction pathways of the related precursor, TDMAT, on various surfaces rsc.orgtandfonline.comrsc.orgresearchgate.net. Similar computational studies on TEMAT could provide more detailed insights into the energetics of different reaction steps and the nature of surface intermediates.
Future research in this area should aim to:
Investigate Different Substrates: The surface chemistry of TEMAT can vary significantly on different substrate materials (e.g., oxides, nitrides, metals). A broader investigation of these interactions is needed to expand the applicability of TEMAT.
Clarify the Role of Co-reactants: In ALD, the precursor is reacted with a co-reactant (e.g., water, ozone, ammonia). The reaction mechanisms between surface-adsorbed TEMAT species and these co-reactants are not yet fully understood and are critical for controlling film composition and properties.
In-situ Monitoring: The use of in-situ analytical techniques, such as infrared spectroscopy and X-ray photoelectron spectroscopy, during the deposition process can provide real-time information about the surface species and reaction kinetics, leading to a more complete picture of the reaction pathways.
A more fundamental understanding of these surface reactions will enable the precise tuning of film properties like thickness, composition, and crystallinity at the atomic level.
Exploration of New Application Domains for Derived Titanium Materials
Titanium-based materials, particularly TiN, are already widely used due to their excellent properties. Films derived from TEMAT and other organoamino precursors can contribute to both existing and emerging applications.
Established and potential application domains include:
Advanced Coatings: TiN coatings are used to enhance the wear resistance and lifetime of cutting tools and molds. nanofab.com.cnmdpi.com Their gold-like color also makes them popular for decorative coatings on jewelry and other items nanofab.com.cn.
Microelectronics: TiN serves as a diffusion barrier in integrated circuits to prevent the intermixing of different materials and as a gate electrode in transistors chegg.com. The ability to deposit conformal and pure TiN films using precursors like TEMAT is critical for the fabrication of next-generation microelectronic devices.
Biomedical Implants: Titanium and its alloys are highly biocompatible and are used extensively in surgical and dental implants nanofab.com.cnipme.ru. TiN coatings can further improve the corrosion resistance and wear properties of these implants nanofab.com.cn. The development of nanocrystalline titanium-based alloys and composites opens up possibilities for even more advanced biomedical devices with enhanced mechanical properties and biocompatibility ipme.ru.
Energy Storage and Conversion: Titanium-based materials are being explored for applications in energy technologies. For example, "titanicone" films, which are hybrid organic-inorganic materials deposited using titanium precursors and organic molecules, have shown promise as electrodes for lithium-ion batteries and supercapacitors beilstein-journals.org. Titanium-based metal-organic frameworks (MOFs) are also being investigated for their potential in photocatalysis and CO₂ reduction rsc.org.
Novel Materials Synthesis: The use of specifically designed precursors allows for the synthesis of novel titanium-based materials. For instance, thermal ALD has been used to create titanium phosphide (B1233454) (TiₓPᵧ), a material with interesting electronic properties rsc.org. Additive manufacturing techniques are also being used to create novel titanium-based metal matrix composites with exceptional hardness miami.edu.
Future research will likely uncover new and exciting applications for titanium-based materials derived from TEMAT and next-generation precursors. The ability to tailor material properties at the molecular level through precursor design and process control will be a key driver of innovation in this field.
Q & A
Q. What are the critical safety protocols for handling TEMAT in laboratory settings?
TEMAT is highly moisture-sensitive and reacts violently with water, releasing flammable gases . Key protocols include:
- Use inert atmosphere gloveboxes (argon/nitrogen) for storage and handling .
- Wear chemically resistant gloves (e.g., nitrile or neoprene) and full-body protective clothing to prevent skin contact .
- Employ air-purifying respirators (NIOSH N100 or EN 143 P3) in case of accidental vapor release .
- Avoid exposure to aqueous solutions or humid environments to prevent decomposition .
Q. How is TEMAT synthesized, and what purity standards are critical for its use in thin-film deposition?
TEMAT is synthesized via transamination reactions between titanium halides and ethylmethylamine under anhydrous conditions . For deposition applications (e.g., ALD/CVD):
Q. What are the primary applications of TEMAT in materials science?
TEMAT is a metalorganic precursor for:
- Atomic layer deposition (ALD) of titanium nitride (TiN) or titanium dioxide (TiO₂) films .
- Chemical vapor deposition (CVD) of high-κ dielectric layers in semiconductor devices .
- Growth of nanostructured titanium compounds for catalysis or energy storage .
Advanced Research Questions
Q. How does TEMAT’s thermal decomposition behavior influence ALD/CVD process parameters?
TEMAT decomposes at >200°C , releasing ethylmethylamine ligands and forming TiN or TiO₂ via reactions with co-reactants like NH₃ or H₂O . Key factors:
- Temperature gradients must be optimized to ensure ligand desorption without premature decomposition .
- Pulse/purge cycles in ALD (e.g., 0.1–1 sec pulses) prevent gas-phase reactions and ensure monolayer growth .
- In situ quadrupole mass spectrometry (QMS) monitors ligand byproducts to adjust process stability .
Q. What challenges arise in achieving low resistivity in TEMAT-derived TiN films, and how can they be mitigated?
High carbon/oxygen contamination from incomplete ligand removal increases resistivity . Solutions include:
Q. How do interfacial reactions between TEMAT and substrate surfaces affect film adhesion and uniformity?
Substrate surface termination (e.g., hydroxyl groups on SiO₂) influences TEMAT adsorption kinetics. Methodologies:
- X-ray photoelectron spectroscopy (XPS) identifies ligand-substrate bonding mechanisms .
- Ellipsometry quantifies growth per cycle (GPC) deviations caused by poor surface activation .
- Pre-treatment with ozone or plasma enhances surface reactivity for uniform nucleation .
Q. What analytical techniques are most effective for characterizing TEMAT-derived films?
- Spectroscopic ellipsometry : Measures thickness and optical constants of deposited films .
- X-ray diffraction (XRD) : Detects crystallinity and phase purity of TiN/TiO₂ .
- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Maps residual carbon/oxygen contamination .
- Four-point probe : Quantifies electrical resistivity for semiconductor applications .
Data Contradictions and Resolution
- Safety Data Gaps : Some SDS lack TEMAT-specific flammability thresholds (e.g., autoignition temperature) . Researchers should default to analogous titanium amides (e.g., TDMAT) for risk assessments .
- Film Properties : Studies report variable TiN resistivity (200–500 μΩ·cm) depending on co-reactants . Systematic process parameter screening is recommended for reproducibility.
Key Methodological Recommendations
- Use hermetically sealed delivery systems (e.g., Swagelok® cylinders) to prevent TEMAT degradation .
- Validate precursor stability via thermogravimetric analysis (TGA) before deposition .
- Collaborate with computational chemists to model TEMAT decomposition pathways using density functional theory (DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
